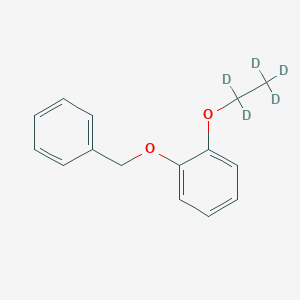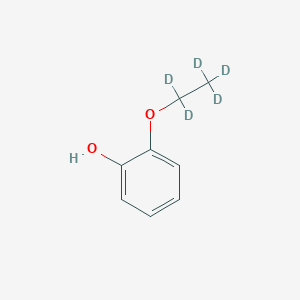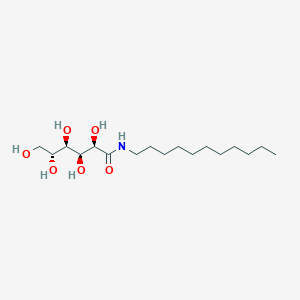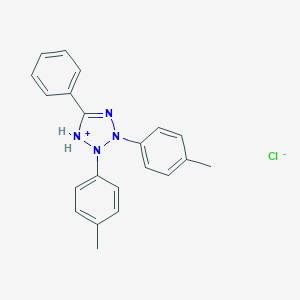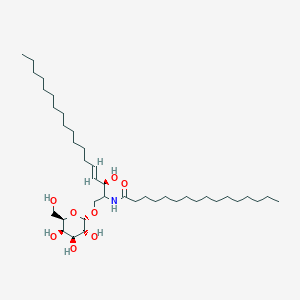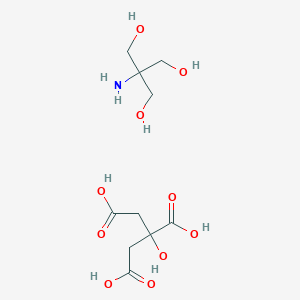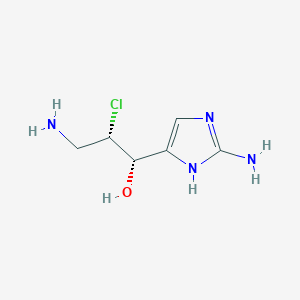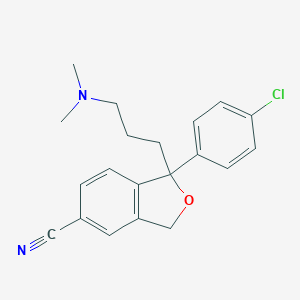
Chlorocitalopram
Descripción general
Descripción
Chlorocitalopram is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is structurally related to citalopram, a well-known antidepressant. This compound is primarily used in scientific research as an internal standard for citalopram, aiding in the accurate measurement and analysis of citalopram levels in various studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chlorocitalopram involves several steps, starting from the basic structure of citalopram. One common method includes the selective chlorination of citalopram using appropriate chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful selection of solvents and manipulation of pH values to isolate this compound salts with high purity. The final product is often converted to a hydrobromide salt for stability and ease of handling .
Análisis De Reacciones Químicas
Types of Reactions
Chlorocitalopram undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of substituted this compound compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chlorocitalopram is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an internal standard for citalopram, facilitating accurate quantification in pharmacokinetic and pharmacodynamic studies. Additionally, this compound is used in the development of analytical methods for the detection and measurement of citalopram in biological samples .
Mecanismo De Acción
Chlorocitalopram, like citalopram, functions by inhibiting the reuptake of serotonin in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4), which is responsible for the reuptake of serotonin into presynaptic neurons .
Comparación Con Compuestos Similares
Similar Compounds
Citalopram: The parent compound of chlorocitalopram, used as an antidepressant.
Escitalopram: An enantiomer of citalopram with higher potency.
Fluoxetine: Another SSRI with a similar mechanism of action.
Paroxetine: An SSRI with additional anxiolytic properties
Uniqueness of this compound
This compound is unique due to its specific use as an internal standard in analytical studies. Its structural similarity to citalopram allows for accurate quantification and analysis, making it an essential tool in pharmacological research .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3H-2-benzofuran-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIJPACNNYCMRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494821 | |
| Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64169-57-9 | |
| Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it important to separate 5-Chlorocitalopram from Citalopram?
A1: Although both compounds share a similar structure, even minor structural differences can significantly alter a drug's pharmacological profile. Separating 5-Chlorocitalopram from Citalopram is crucial to ensure the purity and safety of the final drug product. The presence of 5-Chlorocitalopram as an impurity could potentially lead to unintended side effects or altered efficacy. [, ]
Q2: The research mentions using a specific pH range and solvents for the separation. What is the significance of these parameters?
A2: The process described in the research utilizes the difference in solubility between Citalopram oxalate and 5-Chlorocitalopram at a specific pH range (6-7). By adjusting the pH and introducing specific solvents like toluene or cyclohexane, the researchers can selectively precipitate and separate Citalopram oxalate, leaving 5-Chlorocitalopram in the solution. This fine-tuned approach ensures efficient purification of Citalopram. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal](/img/structure/B19175.png)



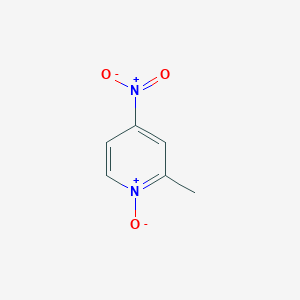
![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)

